2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound featuring a pyrazolopyridazinone core with significant potential across various fields. Its intricate structure suggests promising applications in chemistry, biology, medicine, and potentially industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically begins with the preparation of the pyrazolo[3,4-d]pyridazinone core, involving cyclization reactions that bring together precursor molecules under controlled conditions. Common steps include:
Cyclization: : Formation of the core structure via cyclization reactions.
Functionalization: : Introducing the cyclopropyl, phenyl, and furan-2-ylmethyl groups through a series of functionalization reactions.
Industrial Production Methods
Industrial production scales up these synthetic methods, optimizing reaction conditions to enhance yield and purity. Common techniques include:
Batch Processing: : Standard in pharmaceutical synthesis for high-purity compounds.
Continuous Flow Processing: : For improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide undergoes several reactions:
Oxidation: : Affects its various functional groups.
Reduction: : Alters its structural framework.
Substitution: : Typically on the furan and phenyl groups.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents like dimethylformamide or methanol are often used depending on the specific reaction.
Major Products Formed
These reactions yield products that may include altered pyrazolopyridazinone derivatives with modified properties suitable for specific applications.
Scientific Research Applications
Chemistry
The compound's unique structural features make it a subject of study in synthetic and medicinal chemistry, offering pathways to new drug candidates.
Biology
Potential biological applications include enzyme inhibition and receptor binding studies, highlighting its utility in biochemistry and molecular biology research.
Medicine
Preliminary studies suggest its potential use as a therapeutic agent, particularly in areas requiring enzyme inhibitors or receptor modulators.
Industry
In industrial applications, it could serve as a precursor or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound operates through interactions with molecular targets, potentially involving pathways such as:
Enzyme Inhibition: : By binding to active sites and preventing substrate interaction.
Receptor Modulation: : Affecting signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Unique Features
Compared to structurally similar compounds, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide offers unique functional groups that enhance its versatility and binding efficiency.
Similar Compounds
Pyrazolopyridazinones: : With varied substituents altering their specific applications.
Furan-2-ylmethyl Derivatives: : Offering diverse biological activities.
This compound stands out due to its combination of structural elements, making it a promising candidate for further research and development across multiple scientific domains.
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-18(22-11-16-7-4-10-29-16)13-25-21(28)20-17(19(24-25)14-8-9-14)12-23-26(20)15-5-2-1-3-6-15/h1-7,10,12,14H,8-9,11,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASXRAXWDRKIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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